4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Description
4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative with a carboxylic acid group at position 3, a methyl group at position 4, and a hydrochloride salt form. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing cannabinoid receptor modulators. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications .
Properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIZEYXMUUBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-53-3 | |
| Record name | 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another approach includes the use of 4-bromopyrazole as a starting material, which reacts with n-butyllithium at low temperatures to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of starting materials to the final product. The purification process may involve recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazole-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties, particularly in:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research indicates that it may act as an enzyme inhibitor, potentially impacting cancer cell proliferation and survival .
Agrochemistry
The compound is utilized in the development of agrochemicals, particularly fungicides. Its derivatives have shown promising antifungal activity against various phytopathogenic fungi, indicating its potential as an active ingredient in agricultural formulations .
Coordination Chemistry
In coordination chemistry, 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride serves as a ligand for metal complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, which can be applied in catalysis and material science.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits enzymes involved in inflammation | |
| Anticancer | Potential inhibitor of cancer cell growth | |
| Antifungal | Effective against various phytopathogens |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization with Carbon Dioxide | High-pressure reaction with 4-methylpyrazole | Variable |
| Reaction with n-butyllithium | Low-temperature reaction with halogenated pyrazoles | Variable |
Case Study 1: Antifungal Activity
A study conducted on various derivatives of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride demonstrated enhanced antifungal activity compared to traditional fungicides like boscalid. The structure-activity relationship was analyzed through molecular docking studies, revealing specific interactions with fungal enzymes .
Case Study 2: Enzyme Inhibition
Research focusing on the anti-inflammatory properties highlighted the compound's role as an inhibitor of cyclooxygenase enzymes (COX). This inhibition was linked to reduced production of pro-inflammatory mediators in cellular models, suggesting its potential therapeutic application in treating conditions like arthritis .
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Pharmacological Relevance
- Rimonabant (SR141716) , derived from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, is a CB1 receptor inverse agonist used in obesity treatment. The amide bond at position 3 is critical for receptor binding .
- AM281, another CB1 antagonist, features a morpholine substituent at position 3, demonstrating how modifications to the carboxylic acid group alter selectivity .
Crystallographic and Physicochemical Comparisons
- Crystal Packing : The title compound’s analogs, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, exhibit intramolecular O–H⋯O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings (centroid distances: 3.835–3.859 Å) .
- Solubility : The hydrochloride salt of 4-methyl-1H-pyrazole-3-carboxylic acid offers superior aqueous solubility compared to the free acid or neutral analogs.
- CCS Values : 1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has predicted CCS values ranging from 148.8 Ų ([M+H]+) to 163.0 Ų ([M+Na]+), indicating distinct conformational flexibility .
Biological Activity
4-Methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound with a pyrazole ring and a carboxylic acid functional group. Its molecular formula is CHClNO and it has a molar mass of approximately 126.11 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and potential therapeutic applications.
Chemical Structure and Properties
The structure of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is characterized by:
- A pyrazole ring featuring a methyl group at the 4-position.
- A carboxylic acid group at the 3-position, which influences its reactivity and biological properties.
The compound exhibits weak basicity with a pKa indicative of its neutral nature in solution, making it suitable for various biological interactions.
Antifungal Properties
Research indicates that 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits significant antifungal activity. It acts as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in cellular respiration, which is crucial for the survival of many fungi. This inhibition can lead to the development of novel fungicides that target specific metabolic pathways in fungi .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, contributing to its potential therapeutic applications. For instance, it has shown promise as a monoamine oxidase (MAO) inhibitor, which may have implications for treating neurodegenerative diseases .
Interaction with Biological Targets
Interaction studies reveal that 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride binds to several biological targets, including receptors and enzymes involved in metabolic pathways. This binding affinity is crucial for understanding its mechanism of action and therapeutic efficacy .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antifungal Activity : A study demonstrated that derivatives of pyrazole compounds, including 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, exhibited higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid .
- Antitumor Activity : In vitro tests showed that pyrazole derivatives could induce apoptosis in cancer cell lines. For example, compounds related to 4-methyl-1H-pyrazole-3-carboxylic acid demonstrated significant growth inhibition in A549 lung cancer cells .
- MAO Inhibition : Compounds derived from pyrazoles have been reported to exhibit selective inhibition of MAO-A and MAO-B isoforms, indicating potential applications in treating mood disorders and neurodegenerative conditions .
Comparative Analysis with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Methyl-1H-pyrazole-4-carboxylic acid | 0.92 | Exhibits different biological activities |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 0.85 | Contains bromine, affecting reactivity |
| 3,5-Dimethylpyrazole-4-carboxylic Acid | 0.83 | Increased lipophilicity due to additional methyl groups |
| 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride | 0.79 | Different substituent pattern influences bioactivity |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 0.78 | Varying position of methyl group affects properties |
This table illustrates the structural similarities and unique features of compounds related to 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, emphasizing their varying biological activities and potential applications.
Q & A
Q. Advanced Research Focus
- Storage conditions : Store at −80°C in anhydrous, argon-purged vials to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Stabilizers : Co-crystallization with inert counterions (e.g., sodium or potassium salts) reduces hygroscopicity.
- Compatibility testing : Avoid strong oxidizers and moisture-prone environments, as decomposition releases CO/NOx gases .
How should researchers address contradictions in reported NMR data for pyrazole derivatives?
Advanced Research Focus
Discrepancies in chemical shifts (e.g., δ 8.69 vs. 7.63 ppm for pyridyl protons) arise from solvent effects (DMSO-d6 vs. CDCl3) or proton exchange dynamics . To resolve:
- Replicate experiments under identical conditions (solvent, temperature).
- Use deuterated solvents with low paramagnetic impurities.
- Cross-validate with HSQC/HMBC for ambiguous assignments.
What role does this compound play in drug discovery pipelines?
Advanced Research Focus
Pyrazole-carboxylic acid derivatives are key intermediates in kinase inhibitors and GPCR modulators. For example:
- Analogues with trifluoromethyl groups exhibit IC50 < 100 nM in enzyme inhibition assays .
- Structural hybrids (e.g., triazole-pyrazole) show antiviral activity via nucleoside mimicry .
- Carboxylic acid groups enable conjugation to pharmacophores for improved solubility .
How can reaction mechanisms be elucidated for pyrazole functionalization?
Q. Advanced Research Focus
- Kinetic studies : Monitor intermediates via stopped-flow NMR or in-situ IR.
- Isotopic labeling : Use 15N/13C-labeled precursors to track regioselectivity in cyclization steps .
- DFT calculations : Model transition states for azide-alkyne cycloadditions to predict substituent effects .
What purification methods are most effective for isolating high-purity batches?
Q. Basic Research Focus
- Flash chromatography : Use silica gel with gradient elution (0–25% ethyl acetate in cyclohexane) for baseline separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
- Ion-exchange resins : Remove hydrochloride counterions selectively .
Can computational modeling predict biological activity of derivatives?
Q. Advanced Research Focus
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for target enzymes .
- Docking simulations : Pyrazole-carboxylic acid moieties anchor to ATP-binding pockets in kinases (e.g., PDB 3POZ) .
- ADMET prediction : Carboxylic acid groups enhance metabolic stability but may reduce BBB penetration .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
